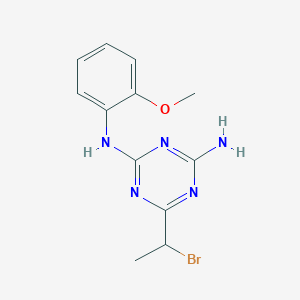
6-(1-bromoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-bromoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine (6-BE-N-MPDTD) is an organic compound that is widely used in the field of organic chemistry. It is an important precursor for the synthesis of a wide range of compounds, including drugs, polymers, and dyes. The synthesis of 6-BE-N-MPDTD is relatively simple and can be accomplished through a variety of methods. In addition to its use in synthetic chemistry, 6-BE-N-MPDTD has been studied for its potential applications in scientific research and drug development.
科学的研究の応用
6-(1-bromoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has been studied for its potential applications in scientific research. It has been used as a substrate in the synthesis of a wide range of compounds, including drugs, polymers, and dyes. It has also been used as a model compound in the study of enzyme-catalyzed reactions. Additionally, this compound has been studied for its potential applications in drug development. It has been used as a substrate in the synthesis of a variety of drugs, including antibiotics and anti-cancer drugs.
作用機序
The mechanism of action of 6-(1-bromoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is not fully understood. However, it is believed that the compound acts as a substrate for enzymes involved in the synthesis of a variety of compounds, including drugs, polymers, and dyes. Additionally, it is believed that the compound may act as a catalyst for certain chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound may act as a substrate for enzymes involved in the synthesis of a variety of compounds, including drugs, polymers, and dyes. Additionally, it is believed that the compound may act as a catalyst for certain chemical reactions.
実験室実験の利点と制限
The advantages of using 6-(1-bromoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine in laboratory experiments include its low cost, easy availability, and relative stability. Additionally, the compound is relatively easy to synthesize and can be used in a wide range of experiments. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
The potential future directions for 6-(1-bromoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine include further research into its potential applications in drug development, as well as research into its potential biochemical and physiological effects. Additionally, further research into the mechanism of action of this compound could lead to a better understanding of the compound’s potential uses. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of synthesis.
合成法
6-(1-bromoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine can be synthesized using a variety of methods. The most common method is the reaction of 1-bromoethylbenzene with 2-methoxyphenyl isocyanate in the presence of a base. This reaction results in the formation of this compound and 2-methoxyphenyl isocyanate. Other methods of synthesis include the reaction of 1-bromoethylbenzene with 2-methoxyphenyl isothiocyanate in the presence of a base, and the reaction of 1-bromoethylbenzene with 2-methoxyphenyl isocyanate in the presence of an acid.
特性
IUPAC Name |
6-(1-bromoethyl)-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5O/c1-7(13)10-16-11(14)18-12(17-10)15-8-5-3-4-6-9(8)19-2/h3-7H,1-2H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNVCYUUOQPVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC(=N1)NC2=CC=CC=C2OC)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}butanamide](/img/structure/B2909615.png)
![N-(1-cyanocyclohexyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2909616.png)
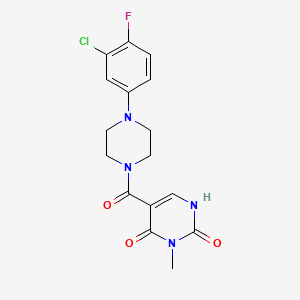
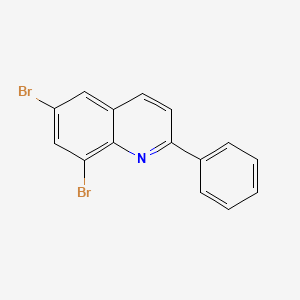
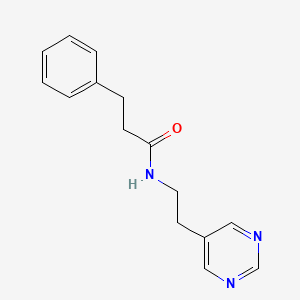
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid](/img/structure/B2909624.png)

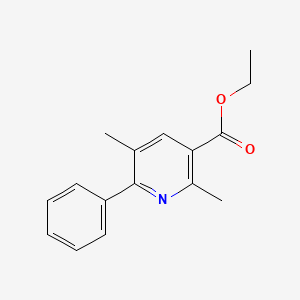
![N-(4-fluorobenzyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2909628.png)
![N-(3,4-dimethoxyphenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2909631.png)
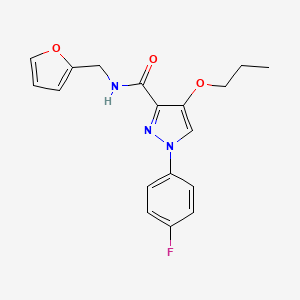
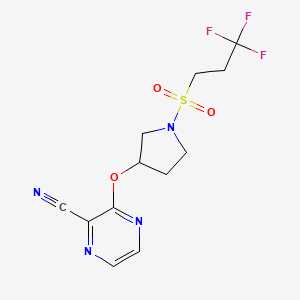
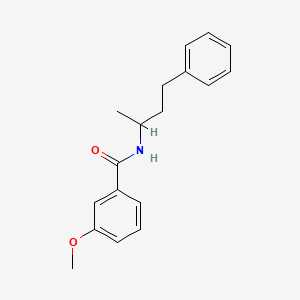
![4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride](/img/structure/B2909636.png)